Tetrazine-SS-PEG4-Biotin

Description

Significance of Bioorthogonal Ligation in Modern Chemical Biology Research

Bioorthogonal ligation has become an indispensable tool in modern chemical biology, enabling researchers to visualize, track, and isolate biomolecules with high precision. mdpi.comfrontiersin.org These reactions offer a level of specificity and control that was previously unattainable, allowing for the study of dynamic cellular processes without disrupting the intricate machinery of the cell. wikipedia.orgoregonstate.edu The applications of bioorthogonal ligation are vast, ranging from fundamental studies of protein function and glycosylation to the development of targeted therapeutics and advanced imaging agents. eurjchem.comresearchgate.netrsc.org

Overview of Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions as a Premier Bioorthogonal Tool

Among the toolkit of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction stands out for its exceptionally fast reaction rates and high specificity. rsc.orgrsc.org This reaction typically involves an electron-deficient diene, most commonly a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. researchgate.netcreative-biolabs.com The iEDDA reaction was first applied to bioconjugation in 2008 and is recognized as the fastest known bioorthogonal reaction. frontiersin.orgcreative-biolabs.com Its advantages include excellent biocompatibility, the ability to proceed in aqueous environments, and the absence of a need for potentially toxic catalysts. frontiersin.orgcreative-biolabs.com The reaction is highly chemoselective, meaning the reactive partners will only react with each other, even in the complex environment of a living cell. creative-biolabs.comconju-probe.com

Introduction to Tetrazine-SS-PEG4-Biotin as a Multi-Functional Bioorthogonal Reagent

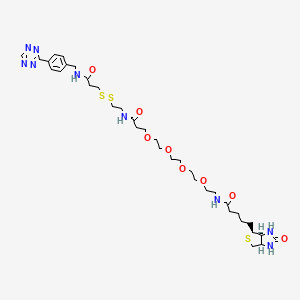

This compound is a prime example of a multi-functional bioorthogonal reagent, meticulously designed to leverage the power of iEDDA chemistry for various applications in chemical biology. targetmol.commedchemexpress.commedchemexpress.com This compound integrates four key components: a tetrazine moiety for bioorthogonal reactivity, a disulfide (SS) cleavable linker, a polyethylene (B3416737) glycol (PEG4) spacer, and a biotin (B1667282) tag for molecular recognition and enrichment. targetmol.commedchemexpress.comconju-probe.com

Rationale for Tetrazine Moiety Integration in Reactive Probe Design

The tetrazine component is the linchpin of this reagent's bioorthogonal reactivity. rsc.orglumiprobe.com Tetrazines are six-membered aromatic rings containing four nitrogen atoms, which makes them highly electron-deficient. lumiprobe.com This electron deficiency drives the rapid and specific reaction with electron-rich dienophiles, such as trans-cyclooctenes (TCO), through the iEDDA mechanism. conju-probe.comlumiprobe.com The kinetics of the tetrazine-TCO ligation are exceptionally fast, allowing for efficient labeling even at low concentrations of reactants. conju-probe.comeur.nl This high reactivity and specificity make tetrazines an ideal choice for constructing probes intended for live-cell imaging and other in vivo applications. rsc.orgthieme.de

Role of the Disulfide (SS) Cleavable Linker in Bioconjugation Strategies

The inclusion of a disulfide bond in the linker region of this compound provides a crucial element of control. broadpharm.comcreativebiolabs.net Disulfide bonds are stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866). creativebiolabs.net The intracellular environment has a significantly higher concentration of glutathione compared to the extracellular space, making disulfide linkers particularly useful for targeted release of cargo within cells. This cleavable feature allows for the selective release of the biotin tag from the labeled biomolecule, which is advantageous in applications such as affinity purification where elution of the target molecule is desired. creativebiolabs.netaxispharm.com

| Feature of Disulfide Linkers | Description |

| Cleavage Condition | Reductive environments (e.g., presence of DTT, TCEP, or glutathione) creativebiolabs.net |

| Stability | Stable in circulation and at physiological pH creativebiolabs.net |

| Application | Controlled release of conjugated molecules, particularly within the reducing environment of the cell axispharm.com |

Importance of the Polyethylene Glycol (PEG4) Spacer in Aqueous Systems

The polyethylene glycol (PEG) spacer, in this case, a chain of four ethylene (B1197577) glycol units (PEG4), serves several important functions. chempep.comthermofisher.com PEG is a hydrophilic polymer that enhances the water solubility of the entire reagent, which is critical for its use in aqueous biological systems. chempep.comthermofisher.com The PEG spacer also provides flexibility and increases the distance between the tetrazine and the biotin, which can reduce steric hindrance and improve the accessibility of both functional ends. nih.govaxispharm.comrsc.org This "stealth" property of PEG can also help to minimize non-specific interactions and reduce potential immunogenicity. chempep.com

| Property of PEG Spacers | Benefit in Bioconjugation |

| Hydrophilicity | Increased solubility in aqueous buffers thermofisher.com |

| Flexibility | Reduces steric hindrance between conjugated molecules chempep.com |

| Biocompatibility | Minimizes toxicity and immunological responses chempep.comthermofisher.com |

Functional Utility of Biotinylation for Molecular Recognition and Enrichment

Biotin, also known as vitamin B7, forms an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. idtdna.comaddgene.org This high-affinity interaction is widely exploited in molecular biology for a variety of applications. creative-diagnostics.com2bscientific.com By incorporating a biotin tag, the this compound reagent allows for the selective capture and enrichment of biomolecules that have been labeled via the tetrazine-iEDDA reaction. creative-diagnostics.com2bscientific.com This is particularly useful for isolating and identifying proteins or other targets from complex biological mixtures, a process often referred to as affinity purification or "pull-down" assays. creative-diagnostics.com2bscientific.com

Properties

Molecular Formula |

C35H53N9O8S3 |

|---|---|

Molecular Weight |

824.1 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C35H53N9O8S3/c45-30(4-2-1-3-29-33-28(24-53-29)41-35(48)42-33)36-11-14-50-16-18-52-20-19-51-17-15-49-13-9-31(46)37-12-22-55-54-21-10-32(47)38-23-26-5-7-27(8-6-26)34-43-39-25-40-44-34/h5-8,25,28-29,33H,1-4,9-24H2,(H,36,45)(H,37,46)(H,38,47)(H2,41,42,48)/t28-,29-,33-/m0/s1 |

InChI Key |

PUKHKPBHJUBMMC-DWDWHFOYSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Origin of Product |

United States |

Mechanistic Principles of Tetrazine Ss Peg4 Biotin Reactivity

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition Kinetics and Specificity

The iEDDA reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in complex biological environments with high efficiency and specificity. nih.gov This reaction involves an electron-poor diene, in this case, the tetrazine moiety of Tetrazine-SS-PEG4-Biotin, and an electron-rich dienophile, typically a strained alkene or alkyne incorporated into a target molecule. researchgate.net

Reaction Rates and Enhancements with Strained Dienophiles (e.g., trans-Cyclooctene (B1233481), Norbornene)

The kinetics of the iEDDA reaction are exceptionally fast, particularly when employing strained dienophiles such as trans-cyclooctene (TCO) and norbornene. enamine.net The inherent ring strain in these molecules significantly lowers the activation energy of the cycloaddition, leading to remarkably high second-order rate constants. rsc.org For instance, the reaction between tetrazines and TCO can exhibit rate constants up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known. rsc.orgresearchgate.net Norbornene, while also a strained dienophile, generally exhibits slower reaction rates compared to TCO. nih.gov The rate of reaction is influenced by both the dienophile's strain and the electronic properties of the tetrazine. rsc.org

The reaction proceeds through a [4+2] cycloaddition to form a highly unstable bicyclic intermediate, which then undergoes a rapid retro-Diels-Alder reaction to release dinitrogen gas and form a stable dihydropyridazine product. nih.gov The irreversible nature of this final step drives the reaction to completion.

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Dipyridyl-s-tetrazine | trans-Cyclooctene (TCO) | 9:1 Methanol/Water | 25 | 2000 | researchgate.net |

| Dipyridyl-s-tetrazine | Norbornene | 50% Methanol/PBS | 20 | 1.4 | acs.org |

| Methyl pyridyl tetrazine | Norbornene | 50% Methanol/PBS | 20 | ~0.14 | acs.org |

| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | Methanol | Ambient | ~100-1000 | researchgate.net |

| Unsubstituted Norbornene | 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Methanol | Not Specified | ~10-100 | nih.gov |

Frontier Molecular Orbital (FMO) Theory and Electron Demand in Reaction Mechanism

The principles of Frontier Molecular Orbital (FMO) theory provide a robust framework for understanding the reactivity in iEDDA reactions. researchgate.net In this "inverse-electron-demand" scenario, the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine. researchgate.netnih.gov A smaller energy gap between the dienophile's HOMO and the tetrazine's LUMO leads to a stronger orbital interaction and a lower activation energy, thus accelerating the reaction rate. rsc.org Electron-withdrawing substituents on the tetrazine ring lower the LUMO energy, enhancing its reactivity towards a given dienophile. rsc.orgacs.org

Influence of Tetrazine Substituents on Reaction Kinetics and Stability

The substituents on the 1,2,4,5-tetrazine (B1199680) core play a critical role in modulating both the reaction kinetics and the stability of the molecule. Electron-withdrawing groups, such as pyridyl or phenyl groups, decrease the LUMO energy of the tetrazine, thereby increasing the rate of the iEDDA reaction. acs.orgnih.govrsc.org Conversely, electron-donating groups raise the LUMO energy, leading to slower reaction rates. nih.govrsc.org However, there is often a trade-off between reactivity and stability; highly reactive tetrazines with strong electron-withdrawing groups can be less stable in aqueous biological media. nih.gov The choice of substituents allows for the fine-tuning of the tetrazine's properties to suit specific experimental requirements, balancing the need for rapid kinetics with sufficient stability. For instance, phenylated tetrazines generally exhibit lower activation barriers with TCO compared to their alkylated counterparts. nih.govresearchgate.net

| Substituent Type on Tetrazine | Effect on LUMO Energy | Effect on Reaction Rate with Dienophiles | General Stability |

|---|---|---|---|

| Electron-Withdrawing (e.g., Pyridyl, Phenyl) | Lowered | Increased | Can be decreased |

| Electron-Donating (e.g., Alkyl, Amino) | Raised | Decreased | Generally increased |

| Sulfone/Sulfoxide | Lowered | Significantly Increased | Advantageous reactivity/stability profile |

Computational Investigations of Tetrazine Distortion and Reactivity Acceleration

Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into the mechanism of the iEDDA reaction and the factors governing its rate. nih.govresearchgate.net These investigations have confirmed the predictions of FMO theory and have also highlighted the importance of distortion-interaction analysis. rsc.orgnih.gov This model posits that the activation energy of the reaction is a sum of the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. rsc.org Computational screening of various tetrazine derivatives has been employed to predict their reactivity and stability, guiding the rational design of new bioorthogonal reagents with optimized properties. nih.govresearchgate.net For example, studies have shown that sulfone- and sulfoxide-substituted tetrazines exhibit an enhanced reactivity profile due to favorable secondary orbital interactions. nih.gov

Disulfide Bond Cleavage Mechanism and Controllability

The "SS" component in this compound signifies a disulfide bond, which serves as a cleavable linker. This feature allows for the release of the biotin (B1667282) moiety from the labeled biomolecule under specific, controlled conditions. The cleavage of the disulfide bond is a reductive process, typically initiated by thiol-containing reagents. creative-biolabs.com

In a biological context, the intracellular environment is significantly more reducing than the extracellular space due to a much higher concentration of glutathione (B108866) (GSH), a tripeptide thiol. This differential in reducing potential is often exploited for targeted drug delivery, and a similar principle applies to the cleavage of the disulfide bond in this compound.

The mechanism of disulfide bond cleavage by a thiol-containing reducing agent, such as dithiothreitol (B142953) (DTT) or GSH, proceeds via a thiol-disulfide exchange reaction. broadpharm.comresearchgate.net This is an S N 2-type nucleophilic substitution where a thiolate anion from the reducing agent attacks one of the sulfur atoms of the disulfide bond. researchgate.net This results in the formation of a new disulfide bond and the release of a thiol. In the case of DTT, the reaction is driven to completion by the formation of a stable, intramolecular six-membered ring. broadpharm.com For GSH, the high intracellular concentration ensures the forward reaction. The controllability of this cleavage is a key advantage; the disulfide bond remains stable in the oxidizing extracellular environment and is selectively cleaved upon internalization into the reducing environment of the cell or upon treatment with an exogenous reducing agent. creative-biolabs.com This allows for the timed release of the biotin tag, which can be useful in applications such as affinity purification or dynamic cellular imaging experiments.

Reductive Agents and Conditions for Disulfide Scission

The disulfide bond is a covalent linkage that is stable under typical physiological conditions but can be selectively cleaved in a reducing environment. This cleavage is a key feature of linkers like this compound, enabling the release of the biotin group from its conjugated partner. conju-probe.com The scission of the disulfide bridge is accomplished through a thiol-disulfide exchange mechanism, which can be initiated by various reducing agents. creative-biolabs.com The most commonly employed agents in biochemical applications for this purpose are Dithiothreitol (DTT), Glutathione (GSH), and Tris(2-carboxyethyl)phosphine (TCEP).

Dithiothreitol (DTT): Also known as Cleland's reagent, DTT is a potent reducing agent highly effective at cleaving disulfide bonds. The mechanism involves a two-step thiol-disulfide exchange reaction. Initially, one of DTT's thiol groups attacks the disulfide bond in the linker, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the same DTT molecule attacks the sulfur atom of the newly formed mixed disulfide. This intramolecular reaction is highly favorable and results in the formation of a stable six-membered ring containing a disulfide bond within the DTT molecule, thereby releasing the two now-reduced thiol groups from the original linker.

Glutathione (GSH): As the most abundant low-molecular-weight thiol in the cytoplasm (with concentrations ranging from 1–10 mM), glutathione is a key physiological trigger for the cleavage of disulfide linkers within cells. nih.gov The cleavage mechanism initiated by GSH involves a thiol-disulfide exchange reaction. A molecule of GSH attacks the disulfide bond of the linker, leading to the formation of a mixed disulfide between the linker and glutathione, and the release of the other part of the linker as a free thiol. This can then be followed by a reaction with another GSH molecule to fully reduce the linker and produce glutathione disulfide (GSSG). The significant concentration gradient of GSH between the extracellular environment (micromolar range) and the intracellular space (millimolar range) is a foundational principle for designing targeted drug release systems. nih.gov

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent that offers several advantages, including being odorless, stable in aqueous solutions, and effective over a broad pH range. Unlike thiol-based reagents like DTT and GSH, TCEP reduces disulfide bonds through a different mechanism that does not involve a thiol-disulfide exchange. The phosphine atom directly attacks one of the sulfur atoms of the disulfide bond. This reaction is essentially irreversible and results in the formation of TCEP oxide and two free thiol groups from the original disulfide bond. This irreversibility and the lack of a sulfhydryl group in TCEP's structure prevent it from participating in unwanted side reactions, such as the formation of mixed disulfides.

Below is an interactive data table summarizing the key features and typical conditions for these reducing agents.

| Reductant | Mechanism of Action | Optimal pH | Key Advantages | Typical Concentration |

| DTT | Thiol-disulfide exchange, forming a stable cyclic disulfide. | >7 | High reducing power. | 1-100 mM |

| GSH | Thiol-disulfide exchange, physiological reductant. | Neutral | Biocompatible, exploits physiological concentration gradients. | 1-10 mM (intracellular) |

| TCEP | Nucleophilic attack by phosphorus, irreversible reduction. | 1.5 - 8.5 | Odorless, stable, effective over a wide pH range, no mixed disulfides. | 1-50 mM |

Principles of Controlled Release in Response to Redox Stimuli

The concept of controlled release using linkers like this compound is predicated on the significant difference in redox potential between the extracellular and intracellular environments. creative-biolabs.com The disulfide bond within the linker is designed to be stable in the relatively oxidizing environment of the bloodstream and extracellular space, where the concentration of reducing agents like GSH is low (in the micromolar range). nih.gov This stability is crucial for applications such as antibody-drug conjugates (ADCs), as it prevents the premature release of a conjugated payload, minimizing off-target toxicity and ensuring the conjugate reaches its intended target. creative-biolabs.comnih.gov

Upon internalization into a target cell, the linker is exposed to the much more reducing environment of the cytoplasm. creative-biolabs.com The intracellular concentration of glutathione is approximately 1000-fold higher than in the blood plasma. This high concentration of GSH acts as a natural stimulus, driving the cleavage of the disulfide bond through the thiol-disulfide exchange mechanism described previously.

This redox-triggered scission severs the covalent link, releasing the biotin moiety (or any molecule attached to it) from the tetrazine end of the linker. This principle allows for the design of "smart" delivery systems where a therapeutic agent or a diagnostic probe is kept inactive and tethered to a targeting molecule (e.g., an antibody) while in circulation. Once the entire conjugate is internalized by a target cell (often a cancer cell, which can have even higher GSH levels), the reducing environment triggers the cleavage of the disulfide bond, releasing the active component precisely where it is needed. This targeted release mechanism enhances the therapeutic efficacy and can reduce the side effects associated with the systemic administration of potent compounds. nih.govmdpi.com

Advanced Methodologies and Research Applications of Tetrazine Ss Peg4 Biotin

Bioconjugation Strategies for Site-Specific Functionalization of Biomolecules

The design of Tetrazine-SS-PEG4-Biotin makes it an ideal reagent for the targeted modification of various biomolecules. The core of its utility lies in the bioorthogonal nature of the tetrazine-TCO ligation, which proceeds with rapid kinetics and high specificity in complex biological environments without interfering with native biochemical processes. wikipedia.orgnih.govescholarship.org This allows for the precise attachment of the biotin (B1667282) tag to a pre-determined site on a biomolecule that has been functionalized with a suitable dienophile.

Directed Modification of Proteins and Peptides

Site-specific modification of proteins and peptides is crucial for understanding their function, creating protein-drug conjugates, and developing diagnostic tools. medchemexpress.comtargetmol.com One strategy to achieve this involves the incorporation of a dienophile, such as a strained alkene or alkyne, into the protein or peptide of interest. This can be accomplished through the genetic incorporation of non-canonical amino acids bearing the dienophile functionality. nih.gov Alternatively, specific amino acid residues, such as cysteines, can be chemically modified to introduce the dienophile.

Once the protein or peptide is functionalized with a dienophile, this compound can be used for highly efficient and site-specific biotinylation via the IEDDA reaction. nih.govdigitellinc.com The biotin tag then allows for the detection of the protein with streptavidin-conjugated reporters, its immobilization on streptavidin-coated surfaces, or its purification using affinity chromatography. The cleavable disulfide linker is particularly advantageous in this context, as it permits the gentle release of the protein from the streptavidin matrix after capture, preserving its native structure and function. creativebiolabs.net This "capture-and-release" strategy is invaluable for proteomics studies and the isolation of specific protein complexes.

| Reaction | Second-Order Rate Constant (M-1s-1) | Key Features |

|---|---|---|

| Tetrazine-TCO Ligation | ~2000 | Extremely fast, bioorthogonal, no catalyst needed. wikipedia.org |

| Copper-free Click Chemistry (SPAAC) | ~1 | Bioorthogonal, no cytotoxic copper catalyst. |

| Staudinger Ligation | ~0.002 | First bioorthogonal reaction, slow kinetics. |

Nucleic Acid Functionalization Methodologies

The site-specific labeling of nucleic acids (DNA and RNA) is essential for a wide range of applications, including gene detection, sequencing, and the study of nucleic acid-protein interactions. Similar to proteins, nucleic acids can be functionalized with dienophiles during or after synthesis. These dienophile-modified oligonucleotides can then be specifically labeled with this compound. creative-biogene.com

The biotin tag serves as a versatile handle for various downstream applications. For instance, biotinylated DNA or RNA probes can be used in hybridization assays, such as Southern and Northern blotting, or for in situ hybridization to detect specific sequences in cells and tissues. The high affinity of the biotin-streptavidin interaction provides a robust method for signal amplification. Furthermore, the disulfide linker allows for the selective cleavage and release of the nucleic acid from a solid support or a detection complex, which can be beneficial in protocols for nucleic acid purification or analysis. creative-biogene.com

Lipid and Glycan Labeling Approaches for Cellular Studies

Understanding the roles of lipids and glycans in cellular processes requires methods for their specific labeling and visualization. Metabolic labeling is a powerful strategy where cells are fed with synthetic precursors of these biomolecules that contain a bioorthogonal handle, such as a dienophile. nih.gov For example, cells can be cultured with a modified sugar that is incorporated into cell surface glycans. nih.gov These glycans, now displaying a dienophile, can be specifically targeted with this compound. nih.govresearchgate.net

The biotinylation of cell surface lipids and glycans enables their visualization through fluorescence microscopy using fluorophore-conjugated streptavidin. It also allows for their isolation and identification using affinity purification methods, providing insights into the glycome and lipidome of the cell. nih.gov The cleavable nature of the disulfide bond in this compound is particularly useful for the subsequent analysis of the captured biomolecules by mass spectrometry, as the release from the streptavidin beads can be performed under mild reducing conditions. nih.gov

Molecular Probes for Advanced Bioimaging Research

This compound can also be a component in the design of sophisticated molecular probes for advanced bioimaging. The unique properties of the tetrazine moiety, particularly its ability to quench fluorescence, can be harnessed to create "turn-on" fluorescent probes.

Development of Fluorogenic Probes Based on Tetrazine Quenching Mechanisms

Tetrazines can act as efficient quenchers of fluorescence when in close proximity to a fluorophore. nih.govmdpi.com This quenching effect can be alleviated upon the IEDDA reaction, as the tetrazine is converted to a dihydropyrazine, which is a less effective quencher. nih.gov This principle forms the basis for the design of fluorogenic probes, where a fluorescent signal is only observed after the tetrazine has reacted with its dienophile target. rsc.orgresearchgate.netresearchgate.net

While this compound itself is not fluorescent, it can be used in conjunction with a fluorophore to create a fluorogenic system. For instance, a biomolecule could be labeled with both a fluorophore and a dienophile. The subsequent addition of this compound would bring the tetrazine quencher into close proximity to the fluorophore upon reaction with the dienophile, leading to a decrease in fluorescence. The disulfide linker could then be cleaved to restore the fluorescence, providing a mechanism for temporal control of the signal.

| Linker Type | Cleavage Condition | Advantages | Considerations |

|---|---|---|---|

| Disulfide | Reducing agents (e.g., DTT, GSH) | Mild cleavage, biocompatible. | Potential for premature cleavage in reducing cellular compartments. creativebiolabs.net |

| Photocleavable | UV light axispharm.com | High spatiotemporal control. axispharm.com | Potential for photodamage to cells. |

| pH-sensitive (e.g., Hydrazone) | Acidic pH (e.g., endosomes, lysosomes) creativebiolabs.net | Targeted release in specific organelles. creativebiolabs.net | Potential instability in systemic circulation. creativebiolabs.net |

| Enzyme-cleavable (e.g., Peptide) | Specific proteases | High specificity of cleavage. | Dependent on enzyme expression and activity. |

Methodologies for Live Cell Imaging and Tracking of Biological Processes

This compound is well-suited for live-cell imaging applications due to the biocompatibility and rapid kinetics of the tetrazine ligation. nih.govnih.govresearchgate.netfrontiersin.org A common strategy is pretargeting, where a dienophile-modified antibody or other targeting molecule is first administered to label a specific cellular target. nih.govnih.gov After allowing time for the unbound targeting molecule to clear, a tetrazine-conjugated probe is added, which rapidly and specifically binds to the pretargeted dienophile. nih.gov

In this context, this compound can be used in a multi-step imaging approach. First, the dienophile-tagged target is labeled. Then, this compound is added to biotinylate the target. Finally, a fluorescently labeled streptavidin is introduced to visualize the target. This amplification strategy can significantly enhance the signal-to-noise ratio in imaging experiments. The ability to cleave the disulfide bond offers an additional layer of control, potentially allowing for the removal of the imaging agent or the modulation of the signal over time.

Pre-targeting Strategies in Radiochemistry Research (Excluding Clinical Imaging)

In non-clinical radiochemistry research, pre-targeting strategies are employed to enhance the therapeutic efficacy and diagnostic accuracy of radionuclides. This approach separates the delivery of a targeting agent and the radioactive payload into two steps. First, a modified antibody or other targeting vector is administered, which localizes to the target site. Subsequently, a radiolabeled small molecule that specifically binds to the targeting vector is introduced. This method improves the target-to-background ratio of radiation.

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of modern pre-targeting research due to its rapid kinetics and bioorthogonality. In this context, this compound can be utilized in a multi-step pre-targeting system. A targeting antibody can be conjugated with streptavidin, and this compound, carrying a radionuclide, can then be administered. The biotin end of the linker binds with high affinity to the streptavidin on the antibody already localized at the target. This allows for the precise delivery of the radiolabeled tetrazine.

Alternatively, a dual pre-targeting approach can be envisioned where a TCO-modified antibody is first administered. This is followed by the injection of this compound, which binds to the TCO-modified antibody at the target site via the tetrazine-TCO reaction. In a third step, a radiolabeled avidin (B1170675) or streptavidin molecule is administered, which then binds to the biotin moiety of the linker. The cleavable disulfide bond in this compound offers the potential for controlled release of the radionuclide or a therapeutic agent at the target site upon encountering a reducing environment, a characteristic of some pathological tissues. Research in this area focuses on optimizing the pharmacokinetics and efficacy of these multi-component systems for future therapeutic applications.

Affinity-Based Purification and Detection Methodologies in Research

The high-affinity interaction between biotin and streptavidin or avidin is a widely used tool for the purification and detection of biomolecules. This compound integrates this powerful system with the specificity of bioorthogonal chemistry.

The biotin moiety of this compound allows for its use in affinity-based purification. In a typical research application, a target molecule, such as a protein or a nucleic acid, is first modified with a TCO group. This TCO-tagged molecule can then be selectively labeled with this compound through the highly efficient tetrazine-TCO click reaction.

Once the target molecule is biotinylated, it can be captured from a complex mixture, such as a cell lysate, using streptavidin- or avidin-coated solid supports like magnetic beads or chromatography resins. The high affinity of the biotin-streptavidin interaction ensures efficient and specific isolation of the target molecule. A key advantage of using this compound is the presence of the cleavable disulfide linker. After the target molecule is isolated, it can be released from the solid support by treatment with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This allows for the recovery of the target molecule in its native state, free from the biotin tag and the affinity resin, which is crucial for downstream applications like mass spectrometry or functional assays.

Table 1: Comparison of Elution Methods in Affinity Purification

| Elution Method | Principle | Advantage | Disadvantage |

| Harsh Conditions | Denaturing agents (e.g., SDS, high salt) disrupt the streptavidin-biotin interaction. | Effective elution. | Can denature the target molecule, rendering it non-functional. |

| Competitive Elution | Excess free biotin is used to displace the biotinylated target. | Milder than harsh denaturing conditions. | Often inefficient due to the very strong streptavidin-biotin interaction. |

| Cleavable Linker | A linker between the biotin and the target is cleaved by a specific stimulus (e.g., reducing agent for disulfide bonds). | Allows for the release of the target molecule in its native state under mild conditions. | Requires the use of a specific cleavable biotinylation reagent. |

Immuno-polymerase chain reaction (iPCR) is a powerful technique that combines the specificity of an antibody-based immunoassay with the signal amplification of PCR, leading to a significant increase in detection sensitivity compared to conventional methods like ELISA. nih.govnih.govbitesizebio.comspringernature.com The use of cleavable linkers in the construction of antibody-DNA conjugates for iPCR is an important advancement.

In this methodology, an antibody is functionalized with a tetrazine group using a linker that contains a cleavable disulfide bond, structurally analogous to the tetrazine-SS portion of this compound. A DNA reporter molecule is separately modified with a TCO group. The tetrazine-functionalized antibody and the TCO-modified DNA are then conjugated via the iEDDA click reaction. This antibody-DNA conjugate can then be used in an immunoassay to bind to a target protein.

After the immunological reaction, the disulfide bond in the linker can be cleaved using a reducing agent. This releases the DNA reporter molecule, which can then be amplified by PCR. The amount of amplified DNA is proportional to the amount of target protein in the sample. This approach, using a cleavable linker, has been shown to improve the efficiency and sensitivity of iPCR by facilitating the release of the DNA for amplification. nih.gov While direct use of this compound in this exact scheme has not been extensively documented, its structural components are highly relevant to this advanced iPCR strategy. The biotin moiety could offer an additional layer of utility, for example, in the purification of the antibody-DNA conjugates.

Research on Cleavable Linkers in Controlled Release Systems

The disulfide bond within this compound is a key feature that enables its use in controlled release systems. This bond is stable under normal physiological conditions but can be selectively cleaved in a reducing environment.

In the research context of drug delivery and bioconjugate chemistry, understanding the mechanism and kinetics of payload release is critical. The disulfide bond in this compound can be cleaved by reducing agents such as glutathione (B108866) (GSH), which is present at significantly higher concentrations inside cells compared to the extracellular environment. This differential in GSH concentration is a key stimulus for intracellular drug release.

Mechanistic studies involve conjugating a model payload (e.g., a fluorescent dye or a cytotoxic drug) to a polymer backbone using this compound. The release of the payload is then monitored under various conditions, such as different concentrations of reducing agents (DTT, GSH) and in different biological media. The kinetics of the disulfide bond reduction are often studied to determine the rate of payload release. nih.govnih.gov This process typically involves a nucleophilic attack by a thiol group from the reducing agent on one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and a free thiol. A second thiol from the reducing agent then attacks the mixed disulfide, releasing the second sulfur atom and regenerating the disulfide form of the reducing agent. youtube.comresearchgate.net

Table 2: Common Reducing Agents for Disulfide Bond Cleavage

| Reducing Agent | Typical Concentration | Comments |

| Dithiothreitol (DTT) | 1-100 mM | A strong reducing agent commonly used in vitro for efficient and rapid disulfide bond cleavage. |

| Glutathione (GSH) | 1-10 mM (intracellular) | The primary intracellular reducing agent, making disulfide bonds responsive to the cellular environment. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1-50 mM | An effective reducing agent that is stable, odorless, and does not contain thiols. |

The redox-responsive nature of the disulfide bond in this compound is exploited in the design of stimuli-responsive molecular constructs. These can be self-assembled systems, such as micelles or nanoparticles, where the disulfide linker acts as a trigger for disassembly.

In such research, this compound can be used to crosslink polymers to form a hydrogel or to assemble nanoparticles. The tetrazine and biotin functionalities can be used to attach other molecules of interest to the surface of these constructs. Upon exposure to a reducing stimulus, such as an increase in GSH concentration, the disulfide bonds are cleaved, leading to the disassembly of the entire construct. nih.gov This disassembly can result in the release of an encapsulated payload. The stimuli-responsive disassembly is a key area of research for the development of "smart" materials that can respond to specific biological cues. The kinetics and efficiency of this disassembly process are critical parameters that are investigated to optimize the performance of these systems for various research applications. nih.govmaastrichtuniversity.nl

Cellular and In Vitro System Modification Research

This compound is a specialized chemical reagent that plays a significant role in the field of bioconjugation, a process of linking molecules to proteins, cells, or other biological entities. This compound features a tetrazine group, a biotin molecule, a polyethylene (B3416737) glycol (PEG) spacer, and a cleavable disulfide (SS) bond. The tetrazine moiety participates in exceptionally fast and selective bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder (iEDDA) cycloaddition, with strained alkenes like trans-cyclooctene (TCO). conju-probe.comconju-probe.com This "click chemistry" reaction is highly efficient under mild, biological conditions and does not interfere with native cellular processes. conju-probe.comconju-probe.com The inclusion of a biotin tag allows for strong and specific binding to avidin or streptavidin proteins, which is widely used for detection, purification, and imaging. The PEG4 linker enhances water solubility and provides spatial separation between the conjugated molecules. conju-probe.comlumiprobe.com A key feature is the disulfide bond, which can be broken by reducing agents, enabling the release of the biotinylated component from its target after it has been isolated or studied. conju-probe.com

The unique properties of tetrazine-based compounds are leveraged for precise labeling of cell surface proteins to investigate cellular interactions. One advanced technique involves metabolic glycoengineering, where cells are cultured with a modified sugar precursor, such as a tetrazine-functionalized mannosamine (Ac4ManNTz). nih.gov The cell's metabolic machinery processes this sugar and incorporates the tetrazine group into sialoglycoconjugates on the cell surface. nih.gov These chemically engineered "receptors" can then be specifically targeted.

Once the tetrazine groups are displayed on the cell surface, they can be visualized and probed by adding a complementary molecule, such as a trans-cyclooctene (TCO) linked to a reporter molecule like biotin (TCO-biotin). nih.gov The rapid iEDDA reaction between the cell-surface tetrazine and the TCO-biotin ensures a stable covalent linkage. nih.gov The biotin tag can then be detected using streptavidin conjugated to a fluorescent dye (e.g., streptavidin-AF647), allowing for quantification and visualization of the labeled surface molecules via flow cytometry or fluorescence microscopy. nih.gov This method allows researchers to track the localization, movement, and interactions of specific cell surface glycoproteins.

The cleavable nature of the disulfide bond in this compound is particularly advantageous in these labeling studies. nih.gov It allows for the selective removal of the biotin tag from the cell surface under mild reducing conditions. This feature is crucial for experiments measuring protein internalization and recycling rates, providing a dynamic view of cell surface protein trafficking. nih.gov

Table 1: Comparison of Cell Surface Labeling Approaches

| Feature | Metabolic Glycoengineering with Tetrazine | Direct Antibody Conjugation |

| Principle | Introduction of a bioorthogonal chemical handle (tetrazine) onto cell surface glycans via cellular metabolism. nih.gov | Use of antibodies to target specific cell surface proteins. |

| Specificity | Targets glycans, can be cell-wide or targeted to specific cancer cells that overexpress certain glycans. nih.gov | High specificity for a single protein target. |

| Labeling | Covalent and stable bond formation via iEDDA click chemistry. nih.gov | Non-covalent antibody-antigen interaction. |

| Versatility | The tetrazine handle can be reacted with various TCO-linked probes (fluorophores, biotin, drugs). nih.gov | Limited to the specific antibody and its pre-existing conjugate. |

| Cleavability | Can incorporate cleavable linkers like the disulfide bond in this compound. conju-probe.com | Dependent on the linker used in the antibody conjugate. |

Bioorthogonal ligation provides a powerful tool for engineering artificial connections between cells, creating "synthetic cell glues" to study intercellular adhesion and construct multicellular assemblies. nih.gov This methodology has significant potential in tissue engineering and cell therapy. The high stability and rapid kinetics of the tetrazine-TCO iEDDA reaction are ideal for forming robust covalent bonds directly between cells in aqueous environments. nih.gov

In a typical application, two populations of cells are prepared. One population has its surface modified with tetrazine (Tz) groups, while the second population is modified with trans-cyclooctene (TCO) groups. When these two cell populations are mixed, the tetrazine and TCO groups on adjacent cells react rapidly to form stable covalent linkages, effectively "gluing" the cells together. nih.gov This process can create either homogeneous (same cell type) or heterogeneous (different cell types) cell pairs and larger aggregates within minutes. nih.gov

Studies have demonstrated that cells linked in this manner remain viable and the synthetic adhesion is strong enough to withstand significant physical stress, such as the shear forces present in blood flow. nih.gov This robustness makes the technique suitable for in vivo applications. For example, assembled Jurkat T cells have been injected into mice, where the cell pairs were observed trafficking through the circulatory system and infiltrating tissues, demonstrating the potential for delivering therapeutic cells to specific sites. nih.gov While this specific study used Tz and TCO, the integration of this compound could allow for subsequent isolation or analysis of these cell aggregates via the biotin tag.

Applications in Proteomics Research Methodologies for Targeted Protein Analysis

In the field of proteomics, which involves the large-scale study of proteins, this compound serves as a critical reagent for identifying and isolating specific proteins of interest from complex biological samples like cell lysates. nih.gov This is often referred to as target identification (target ID).

The general strategy involves using a small molecule probe designed to bind to a specific target protein. This probe is also functionalized with a TCO group. When the TCO-probe is introduced to a cell lysate, it binds to its target protein. nih.gov Subsequently, this compound is added. The tetrazine component of this reagent reacts specifically with the TCO group on the probe through the iEDDA click reaction, thereby attaching a biotin tag to the entire protein-probe complex. nih.gov

The biotinylated protein complexes can then be easily isolated from the thousands of other proteins in the lysate using streptavidin- or neutravidin-coated beads, which have a very high affinity for biotin. nih.gov After washing away non-bound proteins, the captured proteins can be released from the beads. The cleavable disulfide bond in this compound is crucial here; treatment with a reducing agent like dithiothreitol (DTT) breaks the bond, eluting the protein-probe complex while leaving the biotin portion attached to the beads. conju-probe.com The isolated proteins can then be identified and quantified using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This approach allows for highly specific enrichment and identification of target proteins, which is invaluable for drug discovery and understanding cellular pathways. nih.gov

Table 2: Workflow for Targeted Protein Analysis using this compound

| Step | Description | Key Reagents | Purpose |

| 1. Probe Incubation | A target-specific probe containing a TCO group is incubated with a cell lysate. | TCO-functionalized small molecule probe | The probe binds non-covalently to its target protein. nih.gov |

| 2. Bioorthogonal Ligation | This compound is added to the lysate. | This compound | The tetrazine reacts with the TCO on the probe, covalently attaching a biotin tag to the protein-probe complex. nih.gov |

| 3. Affinity Purification | The lysate is passed over streptavidin- or neutravidin-coated beads. | Streptavidin/Neutravidin beads | The biotin tag binds strongly to the beads, immobilizing the target protein complex. nih.gov |

| 4. Elution | The beads are treated with a reducing agent (e.g., DTT). | Dithiothreitol (DTT) | The disulfide bond in the linker is cleaved, releasing the protein-probe complex from the beads. conju-probe.com |

| 5. Analysis | The eluted proteins are identified. | LC-MS/MS | Identification and quantification of the specific target protein(s). nih.gov |

Comparative Analysis with Other Bioorthogonal Ligation Systems

Comparative Kinetics and Orthogonality of iEDDA vs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne stands out for its exceptionally fast reaction kinetics. lumiprobe.com This is a key advantage over many other bioorthogonal reactions, including Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The reaction rates for iEDDA are orders of magnitude higher than those for SPAAC, allowing for efficient labeling at low concentrations of reactants. interchim.fr

The orthogonality of iEDDA and SPAAC is another critical aspect for their application in complex biological systems. Orthogonal reactions are those that proceed in the same pot without interfering with one another. Studies have demonstrated that the tetrazine-alkene/alkyne ligation and the azide-alkyne cycloaddition are largely orthogonal. nih.gov This mutual orthogonality allows for the simultaneous labeling of different molecular targets within the same biological sample, a significant advantage for multi-target analysis. medchemexpress.com While the orthogonality is generally high, some cross-reactivity between tetrazines and certain strained alkynes used in SPAAC has been noted, necessitating careful selection of the specific reagents for dual-labeling experiments.

Table 1: Comparative Kinetics of iEDDA and SPAAC

| Reaction | Dienophile/Dipolarophile | Diene/Dipole | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|---|---|

| iEDDA | trans-cyclooctene (B1233481) (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 |

| iEDDA | norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 |

| SPAAC | cyclooctyne (B158145) | azide (B81097) | ~10⁻³ - 10⁻¹ |

| SPAAC | difluorinated cyclooctyne (DIFO) | azide | ~0.1 - 1 |

Advantages and Limitations of Tetrazine-SS-PEG4-Biotin in Specific Research Contexts

This compound is a multifunctional reagent designed for specific applications in chemical biology and proteomics. Its structure incorporates several key features that provide distinct advantages. The tetrazine moiety facilitates rapid and specific labeling of biomolecules functionalized with a strained alkene, such as trans-cyclooctene (TCO). The biotin (B1667282) handle allows for strong and specific binding to avidin (B1170675) or streptavidin, enabling the enrichment and purification of labeled molecules. The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the reagent and reduces steric hindrance during conjugation. A crucial component of this molecule is the disulfide (-SS-) linker, which is cleavable under reducing conditions.

A significant application of a cleavable tetrazine-biotin (B11829199) probe, analogous to this compound, is in cell-specific proteomics. nih.gov In a technique known as stochastic orthogonal recoding of translation with enrichment (SORT-E), a cyclopropene-containing unnatural amino acid is incorporated into the proteome of genetically targeted cells. The cells are then lysed, and the labeled proteins are captured using the tetrazine-biotin probe. The biotinylated proteins can then be enriched on streptavidin beads. The cleavable disulfide linker allows for the subsequent release of the captured proteins from the beads by treatment with a reducing agent, facilitating their identification by mass spectrometry. This approach enables the characterization of the proteome of specific cell types within a complex multicellular organism. nih.gov

Advantages:

Cleavability: The disulfide bond allows for the gentle elution of captured proteins, preserving their integrity for downstream analysis like mass spectrometry. nih.gov

Specificity and Efficiency: The high reactivity of the tetrazine-TCO ligation allows for efficient labeling even of low-abundance proteins. nih.gov

Enhanced Proteome Coverage: The ability to tag proteins at different codons can lead to a more comprehensive analysis of the cellular proteome. nih.gov

Limitations:

In vivo Stability: While the tetrazine moiety is generally stable, its long-term stability in the complex reducing environment of a living organism can be a concern for certain applications.

Strategic Integration of Multiple Bioorthogonal Reactions in Multistep Methodologies

The orthogonality of reactions like iEDDA and SPAAC opens up possibilities for sophisticated, multistep methodologies in biological research. By using multiple, non-interfering bioorthogonal reactions, researchers can label and track different molecular species simultaneously or sequentially within the same system. This is particularly valuable for studying complex biological pathways and interactions.

One strategy involves the use of a "bioorthogonal-bioorthogonal" two-step labeling process. For instance, a protein of interest can be genetically tagged with an enzyme that site-specifically installs one bioorthogonal handle (e.g., an azide for SPAAC). A second protein can be tagged with a different enzyme that installs another bioorthogonal handle (e.g., a strained alkene for iEDDA). Subsequently, fluorescent probes bearing the complementary reactive groups (a strained alkyne for the azide and a tetrazine for the alkene) can be introduced to simultaneously visualize the two different proteins.

Another powerful application is in the construction of complex biomolecular architectures. For example, a biomolecule could be modified with both an azide and a strained alkene at different positions. This would allow for the sequential or simultaneous attachment of two different molecules—one via SPAAC and the other via iEDDA—to create a precisely defined multifunctional conjugate. This approach has been used for the development of antibody-drug conjugates (ADCs), where an antibody is first modified with a bioorthogonal handle, followed by the attachment of a drug molecule via the corresponding bioorthogonal reaction.

The strategic combination of multiple bioorthogonal reactions is a rapidly advancing area of chemical biology, enabling increasingly complex questions to be addressed in the study of living systems. The continued development of new and mutually orthogonal reactions will further expand the capabilities of researchers to probe and manipulate biological processes with high precision.

Future Directions and Emerging Research Avenues in Bioorthogonal Chemistry

Development of Next-Generation Tetrazine Reagents with Enhanced Properties

The success of tetrazine-based bioorthogonal chemistry has spurred intensive research into the development of new reagents with superior characteristics. A primary focus is the delicate balance between reaction kinetics and stability. While highly reactive tetrazines are desirable for rapid labeling at low concentrations, they often suffer from instability in physiological media.

Key Research Thrusts:

Tuning Reactivity and Stability: Researchers are exploring various strategies to modulate the electronic properties of the tetrazine core. The introduction of electron-withdrawing or -donating groups can fine-tune the reactivity of the tetrazine towards its dienophile partner. For instance, symmetrically and asymmetrically substituted alkyl tetrazines are being synthesized to optimize this balance. nih.gov A significant challenge lies in the inverse correlation between the physiological stability and the reactivity of tetrazines. acs.org Recent work has shown that intramolecular repulsion can increase reactivity without compromising stability, offering a new strategy for rational design. acs.org

Fluorogenic Probes: A major advancement is the creation of "turn-on" fluorescent tetrazine probes. nih.govacs.org These probes are initially non-fluorescent but become highly fluorescent upon reaction with a dienophile. This fluorogenic switching eliminates the need for washing steps to remove unreacted probes, enabling real-time imaging in living cells and animals. nih.govacs.org Novel synthetic methods, such as the elimination-Heck cascade reaction, have been instrumental in developing these advanced probes. nih.gov

Novel Scaffolds: The development of new tetrazine scaffolds, such as triazolyl-tetrazines, offers a promising approach to overcome the limitations of existing reagents. acs.org These novel scaffolds can be readily synthesized and exhibit both high reactivity and improved physiological stability. acs.org

| Feature | Desired Enhancement | Research Approach |

| Kinetics | Faster reaction rates for time-critical processes | Introduction of electron-withdrawing substituents, exploration of novel dienophiles. nih.gov |

| Stability | Increased stability in aqueous biological media | Modification of substituents to balance electronic effects and steric hindrance. acs.orgacs.org |

| Functionality | "Turn-on" fluorescence, cleavable linkers | Design of fluorogenic probes, incorporation of stimuli-responsive bonds. nih.govacs.org |

| Synthesis | More efficient and scalable synthetic routes | Development of one-pot synthesis methods and modular "click" strategies. acs.org |

Expanding the Scope of Bioorthogonal Applications in Fundamental Chemical Biology Questions

Bioorthogonal chemistry is moving beyond simple labeling and imaging to address more complex and fundamental questions in chemical biology. The ability to precisely manipulate and track biomolecules in their native environment opens up new avenues for understanding intricate cellular processes.

Emerging Applications:

In Situ Synthesis of Bioactive Molecules: A groundbreaking application is the use of bioorthogonal reactions to synthesize bioactive molecules directly within living cells. acs.orgnih.gov This approach allows for the study of a molecule's function with precise spatial and temporal control, minimizing off-target effects. For example, tetrazine ligations have been used to assemble drug-like molecules inside cells to modulate cellular pathways. nih.govresearchgate.net

Probing Biomolecular Interactions: The rapid and specific nature of tetrazine ligations makes them ideal for studying dynamic biomolecular interactions. By labeling interacting partners with complementary bioorthogonal handles, researchers can capture and analyze these interactions in real-time within a cellular context.

Nucleic Acid-Templated Chemistry: Combining tetrazine bioorthogonal chemistry with nucleic acid-templated reactions has enabled the detection of specific DNA and RNA sequences with high sensitivity and selectivity. frontiersin.org This has significant implications for diagnostics and understanding gene regulation.

Interdisciplinary Approaches in Molecular Probe Design and Methodological Development

The continued advancement of bioorthogonal chemistry relies heavily on interdisciplinary collaborations, bringing together expertise from organic chemistry, biology, physics, and engineering. This convergence of disciplines is crucial for the design of sophisticated molecular probes and the development of innovative methodologies.

Key Interdisciplinary Efforts:

Photofunctional Transition Metal Complexes: The integration of transition metal complexes into bioorthogonal probes offers unique photophysical and photochemical properties. nih.gov These metal-based probes can exhibit "phosphorescence turn-on" upon reaction and can also act as photosensitizers for photodynamic therapy, combining diagnostic and therapeutic functions. nih.gov

Stimuli-Responsive Systems: The development of bioorthogonal reactions that can be controlled by external stimuli, such as light, provides spatiotemporal control over biological processes. chimia.ch This allows researchers to initiate chemical reactions at specific locations and times within a living system, offering a powerful tool for studying dynamic events.

Biomaterial Integration: Bioorthogonal chemistry is being increasingly used to functionalize biomaterials for applications in tissue engineering and drug delivery. By incorporating bioorthogonal handles into scaffolds and drug carriers, researchers can achieve precise control over cell adhesion, growth factor presentation, and drug release.

Theoretical and Computational Advancements for Predictive Design of Bioorthogonal Tools

As the complexity of bioorthogonal systems increases, theoretical and computational methods are becoming indispensable for the predictive design of new reagents and reactions. These approaches provide valuable insights into reaction mechanisms and help to rationalize and predict the reactivity and stability of bioorthogonal tools.

Role of Computational Chemistry:

Understanding Reaction Mechanisms: Computational methods, such as density functional theory (DFT), are used to elucidate the detailed mechanisms of bioorthogonal reactions. nih.govnih.gov This understanding is crucial for designing more efficient and selective reactions.

Predicting Reactivity and Stability: Computational screening of virtual libraries of tetrazine derivatives can identify candidates with desired properties before their synthesis, accelerating the development of next-generation reagents. nih.govresearchgate.net For example, distortion/interaction analysis has been used to understand the factors governing the reactivity of tetrazines and to design new reagents with improved reactivity/stability profiles. acs.orgnih.gov

Emerging Technologies: The application of cheminformatics and machine learning is poised to further revolutionize the design of bioorthogonal tools. nih.govnih.gov These data-driven approaches can identify complex structure-activity relationships and guide the design of novel reagents with optimized properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.